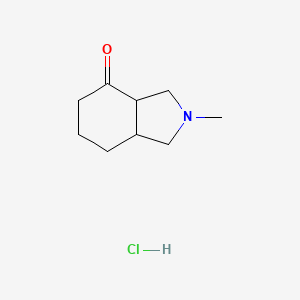![molecular formula C23H31KO4 B12301740 Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate](/img/structure/B12301740.png)
Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate, also known as Prorenoate potassium, is a potassium salt of prorenoic acid. This compound belongs to the class of synthetic steroidal antimineralocorticoids with potassium-sparing diuretic activity. It antagonizes the activity of aldosterone at the mineralocorticoid receptor in the nephron, preventing sodium reabsorption and causing sodium and water excretion while reducing potassium excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[97002,405,10014,18]octadec-5-enyl)propanoate involves multiple steps, starting from the appropriate steroidal precursorsThe final step involves the reaction of the prorenoic acid with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited commercial use. the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group under strong oxidizing conditions.
Reduction: The keto group can be reduced to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the propanoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of the corresponding diketone.
Reduction: Formation of the corresponding diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of steroidal antimineralocorticoids.
Biology: Investigated for its effects on mineralocorticoid receptors and its potential as a diuretic agent.
Medicine: Explored for its potential use in treating conditions like hypertension and heart failure due to its potassium-sparing diuretic properties.
Mechanism of Action
The mechanism of action of Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate involves antagonizing the activity of aldosterone at the mineralocorticoid receptor in the nephron. This prevents sodium reabsorption and promotes sodium and water excretion while reducing potassium excretion. The molecular targets include the mineralocorticoid receptors, and the pathways involved are related to the regulation of electrolyte balance and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: Another steroidal antimineralocorticoid with similar diuretic properties.
Eplerenone: A selective aldosterone receptor antagonist with fewer side effects compared to spironolactone.
Canrenone: A metabolite of spironolactone with similar pharmacological effects.
Uniqueness
Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate is unique due to its specific pentacyclic structure and its potent activity as a potassium-sparing diuretic. Its ability to selectively antagonize aldosterone without significant side effects makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H31KO4 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate |
InChI |
InChI=1S/C23H32O4.K/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26;/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26);/q;+1/p-1 |
InChI Key |
NLSAMWIBIQWHTK-UHFFFAOYSA-M |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


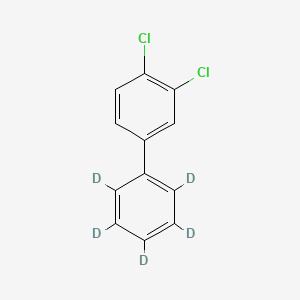
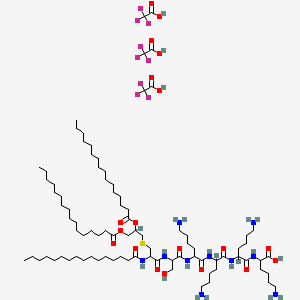
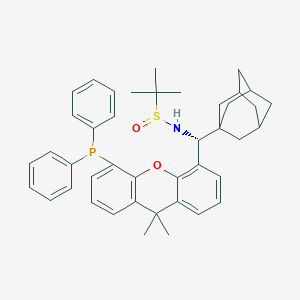
![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)
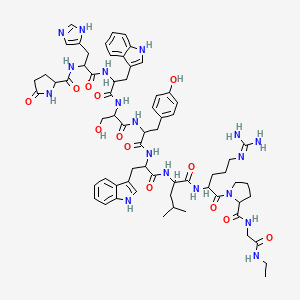
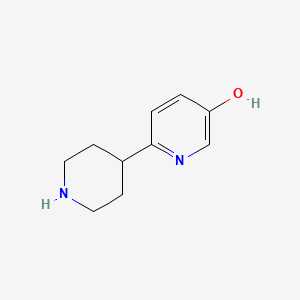
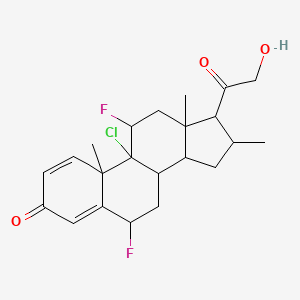
![10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one](/img/structure/B12301700.png)
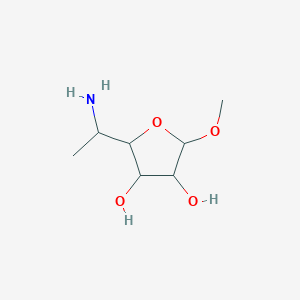
![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B12301722.png)
![2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12301731.png)
